molecular formula C19H20N2O4 B557078 Fmoc-dab-oh CAS No. 161420-87-7

Fmoc-dab-oh

Cat. No.: B557078
CAS No.: 161420-87-7
M. Wt: 340.4 g/mol
InChI Key: ZZDRDGKSMGGBDI-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-dab-oh is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. This compound is often utilized in the synthesis of peptides and proteins due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-dab-oh typically involves the protection of the amino group of an amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride and sodium azide . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-dab-oh undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acid, potentially altering its properties.

    Reduction: This reaction can be used to remove protective groups or reduce disulfide bonds in peptides.

    Substitution: This reaction involves the replacement of one functional group with another, often used in the modification of peptides.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are typically modified peptides or amino acids with specific protective groups removed or altered. These products are then used in further synthesis or research applications.

Scientific Research Applications

Fmoc-dab-oh has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-dab-oh is unique due to its specific structure, which provides stability and ease of removal of the protective group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.

Properties

IUPAC Name

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427160
Record name (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161420-87-7
Record name (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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